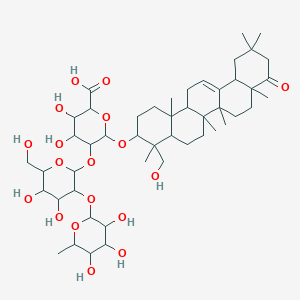
4-(N-1-Dimethylaminonaphthalene-5-sulfonylamino)phenyl isothiocyanate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of DNSAPITC follows a simple three-step synthetic route. It was developed to improve upon the sensitivity and ease of use in peptide sequence analysis compared to existing methods. The synthesis involves the creation of a chromophoric reagent designed for high sensitivity in detecting amino acid derivatives during sequence analysis (Jin et al., 1986); (Chang et al., 1976).
Applications De Recherche Scientifique
Specific Scientific Field
This application falls under the field of Bioanalytical Chemistry .
Summary of the Application
Edman degradation is a method for obtaining amino acid sequences from a peptide . The process involves sequential reactions that release the N-terminal amino acids from the peptide as a phenylthiohydantoin (PTH) derivative . The compound “4-(N-1-Dimethylaminonaphthalene-5-sulfonylamino)phenyl isothiocyanate” is used as a reagent in this process .
Methods of Application or Experimental Procedures
The method involves the use of isotope-dilution liquid chromatography–electrospray ionization tandem mass spectrometry for 20 PTH-amino acid derivatives . The corresponding [13C6]-PTH-amino acids are prepared using a one-pot reaction involving a mixture of [13C6]-Edman reagent and 20 amino acids .
Results or Outcomes Obtained
The method has shown good linearity for standard curves for the PTH-amino acids, using the corresponding [13C6]-PTH-amino acids as internal standards . The yield from the entire reaction with human serum albumin was estimated to be at least 75%, indicating great potential for absolute quantification of proteins without protein standards .
Micro-Sequencing of Polypeptides
Specific Scientific Field
This application falls under the field of Bioanalytical Chemistry .
Summary of the Application
The compound “4-(N-1-Dimethylaminonaphthalene-5-sulfonylamino)phenyl isothiocyanate” is used as a sensitive Edman-type reagent for micro-sequencing of polypeptides . This method is robust and reliable, and automated, miniaturized, strong chromogenic, and fluorescence methods have been reported to improve its application .
Methods of Application or Experimental Procedures
The reagent is synthesized following a simple three-step synthetic route . The reagent was crystallized and characterized by thin-layer chromatography, IR and electron impact mass spectrometry .
Results or Outcomes Obtained
The use of this reagent has improved sequence analysis including ladder sequencing by use of charged Edman type reagents in combination with capping reagents . This traditional method has been widely used for protein identification via peptide sequences .
Micro-Sequencing of Polypeptides
Specific Scientific Field
This application falls under the field of Bioanalytical Chemistry .
Summary of the Application
The compound “4-(N-1-Dimethylaminonaphthalene-5-sulfonylamino)phenyl isothiocyanate” is used as a sensitive Edman-type reagent for micro-sequencing of polypeptides . This method is robust and reliable, and automated, miniaturized, strong chromogenic, and fluorescence methods have been reported to improve its application .
Methods of Application or Experimental Procedures
The reagent is synthesized following a simple three-step synthetic route . The reagent was crystallized and characterized by thin-layer chromatography, IR and electron impact mass spectrometry .
Results or Outcomes Obtained
The use of this reagent has improved sequence analysis including ladder sequencing by use of charged Edman type reagents . This traditional method has been widely used for protein identification via peptide sequences .
Safety And Hazards
Specific safety and hazard information for DNSAPITC is not readily available in the literature. As with all chemicals, it should be handled with appropriate safety precautions.
Orientations Futures
The use of DNSAPITC in protein sequencing represents a significant advancement in the field. However, the literature does not provide specific future directions for this compound. It is likely that research will continue into improving the efficiency and sensitivity of this reagent in protein sequencing applications.
Please note that this information is based on the available literature and may not be fully comprehensive. For more detailed information, please refer to the original sources or consult with a chemistry professional.
Propriétés
IUPAC Name |
5-(dimethylamino)-N-(4-isothiocyanatophenyl)naphthalene-1-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2S2/c1-22(2)18-7-3-6-17-16(18)5-4-8-19(17)26(23,24)21-15-11-9-14(10-12-15)20-13-25/h3-12,21H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZGXHCHKGRQLHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC3=CC=C(C=C3)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60145062 | |
| Record name | 4-(N-1-Dimethylaminonaphthalene-5-sulfonylamino)phenyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60145062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(N-1-Dimethylaminonaphthalene-5-sulfonylamino)phenyl isothiocyanate | |
CAS RN |
102417-94-7 | |
| Record name | 4-(N-1-Dimethylaminonaphthalene-5-sulfonylamino)phenyl isothiocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102417947 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(N-1-Dimethylaminonaphthalene-5-sulfonylamino)phenyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60145062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[5-(Dimethylamino)-1-naphthalenesulfonylamino]phenyl isothiocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![p-Ethylcalix[7]arene](/img/structure/B43631.png)


